![molecular formula C16H9F3O4 B7792253 7-hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one](/img/structure/B7792253.png)
7-hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C16H9F3O4. It is a derivative of chromen-2-one, featuring a trifluoromethoxy group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one typically involves the introduction of the trifluoromethoxy group through a trifluoromethoxylation reaction. This process can be challenging due to the volatility and reactivity of the reagents involved. Recent advances have made it more accessible by developing innovative reagents that facilitate the trifluoromethoxylation reaction .
Industrial Production Methods
The use of robust and scalable trifluoromethoxylation reagents would be crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones from oxidation, alcohols from reduction, and substituted derivatives from nucleophilic substitution .
Scientific Research Applications
7-Hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one
- 7-Hydroxy-3-[3-(trifluoromethoxy)phenyl]-2H-chromen-2-one
Uniqueness
The uniqueness of 7-hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one lies in the position of the trifluoromethoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
7-hydroxy-3-[2-(trifluoromethoxy)phenyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O4/c17-16(18,19)23-13-4-2-1-3-11(13)12-7-9-5-6-10(20)8-14(9)22-15(12)21/h1-8,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAMMJZZFGTKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B7792173.png)
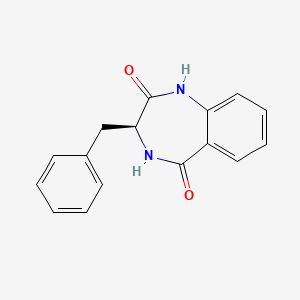


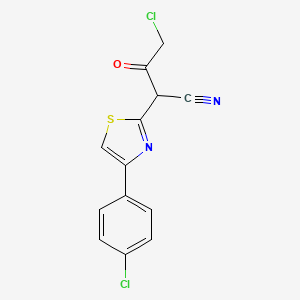
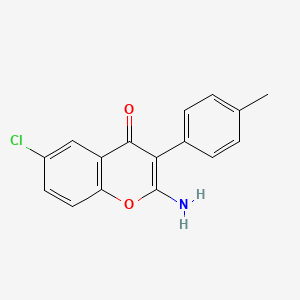
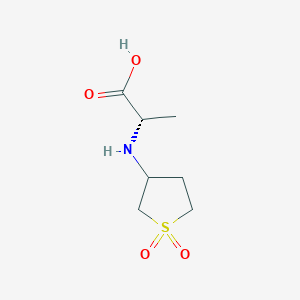
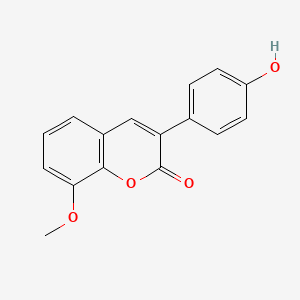
![methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate](/img/structure/B7792258.png)
![[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B7792265.png)
![(2S)-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B7792284.png)
![methyl (2S)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate](/img/structure/B7792285.png)
![(5S)-3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)imidazolidine-2,4-dione](/img/structure/B7792288.png)
![dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate](/img/structure/B7792291.png)
